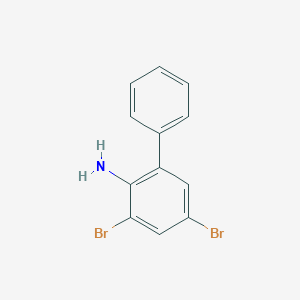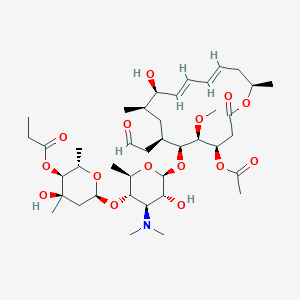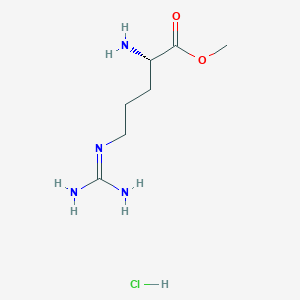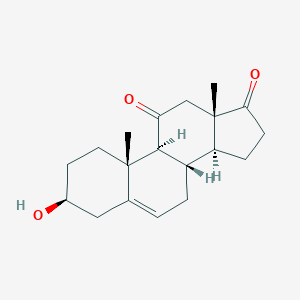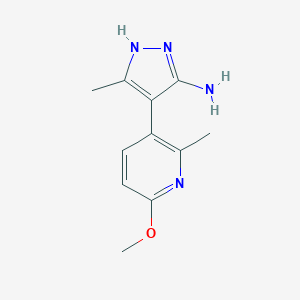
4-(6-Methoxy-2-methylpyridin-3-yl)-3-methyl-1H-pyrazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(6-Methoxy-2-methylpyridin-3-yl)-3-methyl-1H-pyrazol-5-amine, also known as MPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPA is a pyrazol-5-amine derivative that has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.
Wirkmechanismus
The exact mechanism of action of 4-(6-Methoxy-2-methylpyridin-3-yl)-3-methyl-1H-pyrazol-5-amine is not fully understood, but it is believed to act through multiple pathways. 4-(6-Methoxy-2-methylpyridin-3-yl)-3-methyl-1H-pyrazol-5-amine has been shown to inhibit various enzymes such as cyclooxygenase-2 (COX-2) and histone deacetylases (HDACs), which play a role in inflammation and cancer progression. 4-(6-Methoxy-2-methylpyridin-3-yl)-3-methyl-1H-pyrazol-5-amine has also been found to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which regulates cellular metabolism and energy balance.
Biochemische Und Physiologische Effekte
4-(6-Methoxy-2-methylpyridin-3-yl)-3-methyl-1H-pyrazol-5-amine has been found to exhibit a range of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective effects. 4-(6-Methoxy-2-methylpyridin-3-yl)-3-methyl-1H-pyrazol-5-amine has been shown to inhibit the production of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which play a role in the development of various diseases. Additionally, 4-(6-Methoxy-2-methylpyridin-3-yl)-3-methyl-1H-pyrazol-5-amine has been found to induce apoptosis, or programmed cell death, in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-(6-Methoxy-2-methylpyridin-3-yl)-3-methyl-1H-pyrazol-5-amine in lab experiments is its relatively simple synthesis method, which allows for easy production of the compound. Additionally, 4-(6-Methoxy-2-methylpyridin-3-yl)-3-methyl-1H-pyrazol-5-amine has been found to exhibit low toxicity in vitro, making it a safe candidate for further investigation. However, one limitation of using 4-(6-Methoxy-2-methylpyridin-3-yl)-3-methyl-1H-pyrazol-5-amine in lab experiments is its limited solubility in water, which can make it difficult to administer in certain assays.
Zukünftige Richtungen
There are several potential future directions for research on 4-(6-Methoxy-2-methylpyridin-3-yl)-3-methyl-1H-pyrazol-5-amine. One area of interest is its potential use in combination with other drugs to enhance its therapeutic effects. Additionally, further investigation is needed to fully understand the mechanism of action of 4-(6-Methoxy-2-methylpyridin-3-yl)-3-methyl-1H-pyrazol-5-amine and its potential use in treating various diseases. Finally, the development of more efficient synthesis methods for 4-(6-Methoxy-2-methylpyridin-3-yl)-3-methyl-1H-pyrazol-5-amine could allow for larger-scale production and potential clinical applications.
Synthesemethoden
The synthesis of 4-(6-Methoxy-2-methylpyridin-3-yl)-3-methyl-1H-pyrazol-5-amine involves the reaction of 6-methoxy-2-methylpyridin-3-amine with 3-methyl-1H-pyrazole-5-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The resulting product is then purified through column chromatography to obtain pure 4-(6-Methoxy-2-methylpyridin-3-yl)-3-methyl-1H-pyrazol-5-amine.
Wissenschaftliche Forschungsanwendungen
4-(6-Methoxy-2-methylpyridin-3-yl)-3-methyl-1H-pyrazol-5-amine has been studied extensively for its potential therapeutic applications in various fields such as cancer research, neurodegenerative diseases, and inflammation. In cancer research, 4-(6-Methoxy-2-methylpyridin-3-yl)-3-methyl-1H-pyrazol-5-amine has been found to exhibit antiproliferative effects on various cancer cell lines, including breast, lung, and colon cancers. In neurodegenerative diseases, 4-(6-Methoxy-2-methylpyridin-3-yl)-3-methyl-1H-pyrazol-5-amine has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. Additionally, 4-(6-Methoxy-2-methylpyridin-3-yl)-3-methyl-1H-pyrazol-5-amine has been investigated for its potential use in treating inflammatory bowel disease.
Eigenschaften
CAS-Nummer |
1266353-34-7 |
|---|---|
Produktname |
4-(6-Methoxy-2-methylpyridin-3-yl)-3-methyl-1H-pyrazol-5-amine |
Molekularformel |
C11H14N4O |
Molekulargewicht |
218.26 g/mol |
IUPAC-Name |
4-(6-methoxy-2-methylpyridin-3-yl)-5-methyl-1H-pyrazol-3-amine |
InChI |
InChI=1S/C11H14N4O/c1-6-8(4-5-9(13-6)16-3)10-7(2)14-15-11(10)12/h4-5H,1-3H3,(H3,12,14,15) |
InChI-Schlüssel |
DBYXJRKHSRAILN-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1)N)C2=C(N=C(C=C2)OC)C |
Kanonische SMILES |
CC1=C(C(=NN1)N)C2=C(N=C(C=C2)OC)C |
Synonyme |
1H-Pyrazol-5-aMine, 4-(6-Methoxy-2-Methyl-3-pyridinyl)-3-Methyl- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



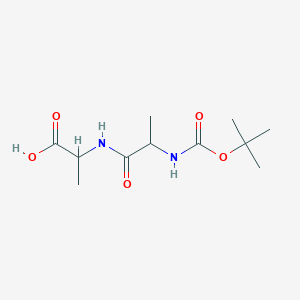

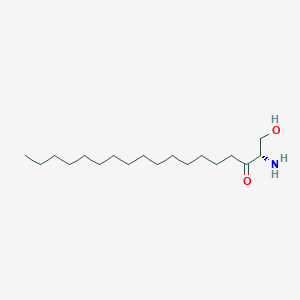
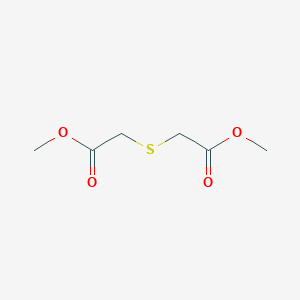

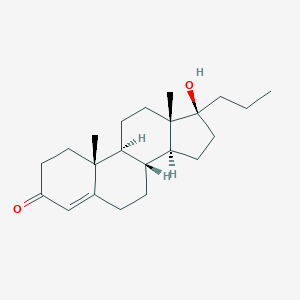
![4,5-Dimethylbenzo[a]pyrene](/img/structure/B108640.png)
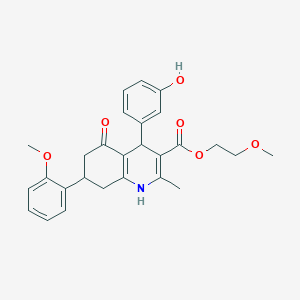
![(2e)-1-[2-Hydroxy-4-Methoxy-5-(3-Methylbut-2-En-1-Yl)phenyl]-3-(4-Hydroxyphenyl)prop-2-En-1-One](/img/structure/B108642.png)

